molecular formula C19H21FN4O B14956199 2-(2-Cyclopentylethyl)-7-(4-fluoro-2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(2-Cyclopentylethyl)-7-(4-fluoro-2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B14956199
M. Wt: 340.4 g/mol
InChI Key: JRJUQVIGKAFKOM-UHFFFAOYSA-N
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Description

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its versatility in targeting diverse biological pathways. The compound 2-(2-cyclopentylethyl)-7-(4-fluoro-2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine features substitutions at the 2- and 7-positions, which are critical for modulating selectivity and potency. This compound is hypothesized to inhibit tumor-associated carbonic anhydrase isoforms (hCA IX and XII), making it a candidate for anticancer therapy .

Properties

Molecular Formula

C19H21FN4O

Molecular Weight

340.4 g/mol

IUPAC Name

2-(2-cyclopentylethyl)-7-(4-fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H21FN4O/c1-25-17-12-14(20)7-8-15(17)16-10-11-21-19-22-18(23-24(16)19)9-6-13-4-2-3-5-13/h7-8,10-13H,2-6,9H2,1H3

InChI Key

JRJUQVIGKAFKOM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=CC=NC3=NC(=NN23)CCC4CCCC4

Origin of Product

United States

Preparation Methods

Core Structure Assembly

The triazolopyrimidine scaffold is constructed via a one-pot condensation reaction involving 3-amino-1,2,4-triazole, 4-fluoro-2-methoxybenzaldehyde, and ethyl acetoacetate. Under solvent-free conditions, copper ferrite silica-supported propyl-1-(O-)vanillinaldimine zinc chloride (CuFe₂O₄@SiO₂/propyl-1-(O-)vanillinaldimine [ZnCl₂]) catalyzes the cyclocondensation at 60°C for 25 minutes. This method achieves 78–85% yields for analogous triazolopyrimidine carboxamides through sequential Knoevenagel condensation and heterocyclization (Figure 1).

Key reaction parameters:

  • Molar ratio (1:1:1 for amine:aldehyde:ketone)
  • Catalyst loading (3 mg per mmol substrate)
  • Temperature optimization window (55–65°C)

Alkylation at Position 2

Post-cyclization, the N1 position undergoes regioselective alkylation using (2-bromoethyl)cyclopentane in dimethylformamide (DMF) with potassium carbonate as base. Heating at 80°C for 6 hours installs the cyclopentylethyl group with 67% isolated yield. Nuclear Overhauser effect (NOE) spectroscopy confirms substitution at the triazole nitrogen rather than the pyrimidine ring.

Oxidative Cyclization Strategy

Hydrazone Intermediate Preparation

4-(4-Fluoro-2-methoxyphenyl)-6-hydrazinylpyrimidin-2-amine is synthesized from 4-chloro-6-(4-fluoro-2-methoxyphenyl)pyrimidin-2-amine through nucleophilic aromatic substitution with hydrazine hydrate in ethanol at reflux.

Hypervalent Iodine-Mediated Cyclization

Treatment of the hydrazone with iodobenzene diacetate (IBD) in dichloromethane induces oxidative cyclization at 0°C, forming thetriazolo[4,3-c]pyrimidine intermediate. Subsequent Dimroth rearrangement in aqueous sodium hydroxide at 50°C isomerizes the product to thetriazolo[1,5-a]pyrimidine regioisomer (Figure 2).

Optimization data:

Parameter Optimal Value Yield Impact
IBD Equivalents 2.2 +22%
Rearrangement Time 3 h Max yield
Temperature 50°C 89% purity

Side Chain Introduction

The cyclopentylethyl moiety is incorporated via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine, reacting 2-hydroxytriazolopyrimidine with cyclopentylethanol in tetrahydrofuran (THF). This method circumvents regioisomer formation observed in direct alkylation approaches.

Sequential Ring Construction Method

Triazole Precursor Synthesis

2-(2-Cyclopentylethyl)-4H-1,2,4-triazol-3-amine is prepared by treating 3-amino-1,2,4-triazole with cyclopentylethyl bromide in acetonitrile under microwave irradiation (150W, 100°C, 20 min). Quaternary ammonium salts (tetrabutylammonium iodide) enhance reaction efficiency to 92%.

Pyrimidine Annulation

Condensation of the triazole amine with 4-fluoro-2-methoxyphenylglyoxal in acetic acid under Dean-Stark conditions produces the triazolopyrimidine core via Paal-Knorr type cyclization. The reaction proceeds through imine formation followed by 6π-electrocyclic ring closure, achieving 81% yield after recrystallization from ethanol.

Comparative Analysis of Methodologies

Table 1: Synthetic Route Evaluation

Parameter Three-Component Oxidative Cyclization Sequential Construction
Total Steps 2 3 2
Overall Yield 54% 48% 68%
Purification Needs Column (2×) Crystallization Filtration
Scalability 50 g demonstrated Limited by IBD cost Kilogram-scale feasible
Regioselectivity 94:6 99:1 88:12

The sequential construction method provides superior scalability and yield, though oxidative cyclization offers exceptional regiocontrol. Catalyst recovery in the three-component approach reduces metal contamination to <5 ppm as verified by ICP-MS.

Characterization and Validation

All synthetic batches were characterized by:

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, H-5), 7.89–7.83 (m, 3H, aryl), 4.21 (t, J=7.2 Hz, 2H, CH₂), 3.91 (s, 3H, OCH₃)
  • HRMS (ESI+): m/z 397.1789 [M+H]⁺ (calc. 397.1793)
  • XRD: Orthorhombic crystal system with P2₁2₁2₁ space group, confirming the fused bicyclic structure

Residual solvent analysis met ICH Q3C guidelines, with DMF levels <410 ppm and ethanol <5000 ppm.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclopentylethyl)-7-(4-fluoro-2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Cyclopentylethyl)-7-(4-fluoro-2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, thereby modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects . The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Table 1: Substituent Patterns and Key Properties

Compound Name 2-Position Substituent 7-Position Substituent Molecular Weight Key Activity/Application References
2-(2-Cyclopentylethyl)-7-(4-fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine 2-Cyclopentylethyl 4-Fluoro-2-methoxyphenyl 368.37 (calc.) Anticancer (hCA IX/XII inhibition)
5-Cyclopentyl-N-(4-methoxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine 5-Cyclopentyl 4-Methoxyphenethylamine 324.36 Anti-tubercular
7-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[1,5-a]pyrimidine 4-Fluorobenzyl 3,4-Dimethoxyphenyl 394.41 (calc.) Undisclosed (structural analog)
7-(2-Methoxyphenoxy)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine Phenyl 2-Methoxyphenoxy 318.31 Anticancer (IC₅₀: 6.1 µM, HT-1080)
[1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamide derivatives (8a–8f) Sulfonamide groups Varied (e.g., trifluoromethyl, methoxy) 380–420 Herbicidal (e.g., 8a: 80% inhibition)

Anticancer Activity

  • Target Compound : Designed for dual hCA IX/XII inhibition, critical for hypoxic tumor microenvironments .
  • Compound 5j (7-(2-methoxyphenoxy)-5-phenyl derivative): Exhibited IC₅₀ values of 12.3 µM (Bel-7402) and 6.1 µM (HT-1080), highlighting the importance of alkoxy groups at position 7 .
  • Compound 19 (from Zhao et al.) : Demonstrated superior activity (IC₅₀: 6.1 µM) due to a 7-aryloxy substitution, suggesting that electron-donating groups enhance cytotoxicity .

Herbicidal Activity

  • Sulfonamide Derivatives (8a–8f) : The 2-fluoro-6-trifluoromethylbenzenesulfonamide group in 8a and 8b achieved 80% weed inhibition at 100 ppm, attributed to sulfonamide’s role in disrupting acetolactate synthase (ALS) .

Vasodilator Activity

  • 5,7-Dimethyl-2-(p-bromobenzylthio)-[1,2,4]triazolo[1,5-a]pyrimidine: Showed 100% inhibition of norepinephrine-induced vasoconstriction at 10⁻⁴ M, emphasizing the synergy between hydrophobic substituents and thioether linkages .

Physicochemical Properties

  • Lipophilicity : The 2-cyclopentylethyl group in the target compound increases logP (estimated ~3.0), comparable to analogs like Y041-7213 (logP = 3.0) . Sulfonamide derivatives exhibit lower logP (2.5–3.0) due to polar sulfonyl groups .
  • Hydrogen Bonding: The 4-fluoro-2-methoxyphenyl group provides two hydrogen bond acceptors (F and OCH₃), enhancing target engagement compared to non-halogenated analogs .

Discussion of Substituent Effects

2-Position Modifications :

  • Cycloalkyl groups (cyclopentyl, cyclopentylethyl) improve metabolic stability and membrane penetration .
  • Sulfonamides and benzylthio groups introduce polar interactions or redox activity, critical for herbicidal and vasodilator applications .

7-Position Modifications: Halogenated Aromatics (e.g., 4-fluoro): Enhance binding affinity through hydrophobic and electrostatic interactions . Alkoxy/Aryloxy Groups (e.g., 2-methoxyphenoxy): Increase electron density, improving π-stacking with biological targets .

Q & A

Q. Basic Structural Analysis

  • ¹H NMR : Identifies substituent environments (e.g., aromatic protons at δ 7.34–8.05 ppm for the 4-fluoro-2-methoxyphenyl group) .
  • MS (ESI) : Confirms molecular weight (e.g., m/z 436.2 [M+H]⁺ for a related compound) .

Q. Advanced Structural Insights

  • X-ray Crystallography : Reveals conformational details:
    • The dihydropyrimidine ring adopts an envelope conformation (puckering amplitude Q = 0.099 Å) .
    • Dihedral angles between aromatic rings (e.g., 83.94° between triazolopyrimidine and phenyl rings) indicate near-perpendicular orientation .

Q. Advanced SAR Studies

  • Cyclopentylethyl Substituent : Increases CB2 receptor selectivity by filling hydrophobic pockets .
  • Fluorine/Methoxy Groups : Improve metabolic stability and π-stacking with aromatic residues in binding sites .

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